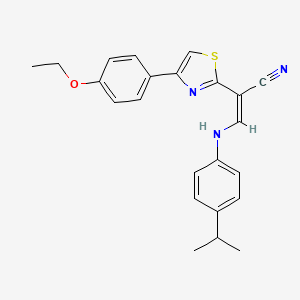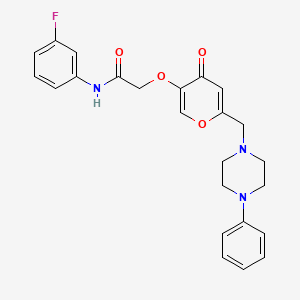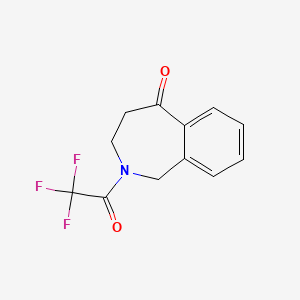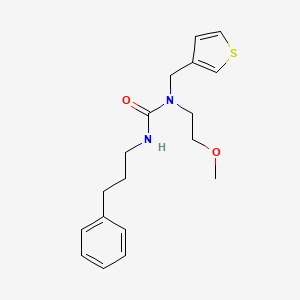
(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-isopropylphenyl)amino)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-isopropylphenyl)amino)acrylonitrile is an organic compound characterized by its complex structure, which includes a thiazole ring, an acrylonitrile group, and various substituted phenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-isopropylphenyl)amino)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This step involves the reaction of 4-ethoxybenzaldehyde with thioamide in the presence of a base such as potassium carbonate to form the thiazole ring.
Acrylonitrile Addition: The thiazole intermediate is then reacted with acrylonitrile under basic conditions to introduce the acrylonitrile group.
Substitution Reaction: Finally, the intermediate is subjected to a substitution reaction with 4-isopropylaniline to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and stringent purification processes such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the ethoxy group.
Reduction: Reduction reactions may target the acrylonitrile group, converting it to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine or nitrating agents can be employed under acidic conditions.
Major Products
Oxidation: Products may include thiazole oxides or hydroxylated derivatives.
Reduction: Amino derivatives of the acrylonitrile group.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-isopropylphenyl)amino)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound may exhibit interesting pharmacological properties. It could be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent due to the presence of the thiazole ring and acrylonitrile group, which are known to interact with biological targets.
Medicine
In medicine, derivatives of this compound could be developed as therapeutic agents. Research may focus on modifying its structure to enhance its bioavailability, potency, and selectivity towards specific biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its conjugated system and potential for functionalization.
Mecanismo De Acción
The mechanism of action of (Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-isopropylphenyl)amino)acrylonitrile likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can bind to metal ions or active sites in proteins, while the acrylonitrile group may form covalent bonds with nucleophilic residues in biological molecules. These interactions can modulate the activity of enzymes or signaling pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-((4-isopropylphenyl)amino)acrylonitrile
- (Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-methylphenyl)amino)acrylonitrile
- (Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-chlorophenyl)amino)acrylonitrile
Uniqueness
The uniqueness of (Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-isopropylphenyl)amino)acrylonitrile lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group and the isopropyl group provides distinct steric and electronic properties compared to similar compounds, potentially leading to unique interactions with biological targets and different physicochemical properties.
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and mechanisms of action
Propiedades
IUPAC Name |
(Z)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-propan-2-ylanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3OS/c1-4-27-21-11-7-18(8-12-21)22-15-28-23(26-22)19(13-24)14-25-20-9-5-17(6-10-20)16(2)3/h5-12,14-16,25H,4H2,1-3H3/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWAGSJZEAMWQV-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=C(C=C3)C(C)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2577150.png)



![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2577155.png)


![2-{[2-(4-CHLOROPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE](/img/structure/B2577162.png)



![N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-3-methoxybenzamide](/img/structure/B2577166.png)
![Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2577169.png)
